![molecular formula C18H18N2OS B2742769 N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide CAS No. 850916-51-7](/img/structure/B2742769.png)
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide
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Overview
Description
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is a compound that has been studied for its potential antiviral properties . It specifically targets the RNA-dependent RNA polymerase (RdRp) of both respiratory syncytial virus (RSV) and influenza A virus, resulting in the inhibition of viral replication . The compound has been found to exhibit low cytotoxicity .
Synthesis Analysis
The synthesis of “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” involves the substitution of ethyl acetate-2-sodium thiosulfate with indole (or methyl-/bromo-substituted indole), followed by hydrolysis and coupling with a series of benzylamines .Molecular Structure Analysis
The molecular structure of “N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” is represented by the linear formula C12H14N2O . Its molecular weight is 202.258 .Chemical Reactions Analysis
“N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide” has been found to inhibit the replication of SARS-CoV-2 by targeting its RdRp activity . It has also been found to inhibit the replication of HCoV-OC43 and HCoV-NL63 viruses in a dose-dependent manner .Physical And Chemical Properties Analysis
The compound has a molecular weight of 202.258 . More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
- Application : N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide has been employed in multicomponent reactions (MCRs) to synthesize diverse heterocyclic compounds. Researchers have explored its potential for designing polycyclic structures by incorporating fused heterocyclic scaffolds .
- Example : A three-component reaction led to the synthesis of functionalized 3-{1-[2-(1H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1H-indol-3-yl}indolin-2-ones .
- Application : N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide derivatives have been discovered as potent dual inhibitors against both RSV and IAV. These compounds show promise in combating viral infections .
- Application : N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide derivatives induce G2/M cell cycle arrest and apoptosis in MDA-MB-231 TNBC cells. Molecular docking suggests inhibition of tubulin via colchicine site binding .
Multicomponent Reactions (MCRs) and Indole Derivatives
RSV and IAV Dual Inhibitors
Breast Cancer Research
Antiviral Activity Against SARS-CoV-2 RdRp
Amide Bond Formation for Pharmaceutical Applications
Mechanism of Action
Target of Action
The primary target of N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide is the RNA-dependent RNA polymerase (RdRp) of viruses such as the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Respiratory Syncytial Virus (RSV), and Influenza A virus . RdRp plays a crucial role in the replication of these viruses, making it a promising target for antiviral therapeutics .
Mode of Action
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide interacts with the RdRp of the viruses, inhibiting its activity . This interaction results in the inhibition of viral replication, thereby preventing the spread of the virus within the host .
Biochemical Pathways
The compound affects the viral replication pathway by inhibiting the RdRp . This inhibition disrupts the synthesis of viral RNA, a critical step in the viral replication cycle . The downstream effect of this action is a reduction in viral load and potentially, the alleviation of the disease symptoms.
Result of Action
The result of the compound’s action is a significant reduction in viral replication. This is evidenced by the decrease in RdRp activity and the subsequent decrease in viral RNA synthesis .
properties
IUPAC Name |
N-[2-[(2-phenyl-1H-indol-3-yl)sulfanyl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13(21)19-11-12-22-18-15-9-5-6-10-16(15)20-17(18)14-7-3-2-4-8-14/h2-10,20H,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKECRZKJPAOFPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-phenyl-1H-indol-3-yl)thio)ethyl)acetamide |
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